tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
tert-Butyl 8-(hydroxymethyl)-1-azaspiro[45]decane-1-carboxylate is a chemical compound with the molecular formula C15H27NO3 It is a spiro compound, which means it contains a spiro linkage where two rings are connected through one common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic structure. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spiro linkage and the presence of both a hydroxymethyl group and a tert-butyl ester group.
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-4-7-15(16)8-5-12(11-17)6-9-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
JBGTUWPPMBWCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)CO |
Origin of Product |
United States |
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